molecular formula C21H25N3O6S B5154318 N-(3-methoxypropyl)-2-{[(2-nitrophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 690646-19-6

N-(3-methoxypropyl)-2-{[(2-nitrophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No. B5154318
CAS RN: 690646-19-6
M. Wt: 447.5 g/mol
InChI Key: BVRUPILTNKOZHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound belongs to a class of chemicals known for their complex synthesis and diverse chemical and biological activities. Such compounds often exhibit significant pharmacological properties, leading to their study for potential therapeutic applications.

Synthesis Analysis

The synthesis of related benzothiophene derivatives typically involves multi-step chemical reactions, including condensation, cyclization, and functional group modifications. For example, compounds similar in structure have been synthesized through reactions involving aromatic aldehydes, cyanoacetic acid derivatives, and cyclic 1,3-diketones, highlighting the complexity and versatility of synthetic routes for such molecules (Shestopalov et al., 2003).

Molecular Structure Analysis

The molecular structure of benzothiophene derivatives is characterized by detailed X-ray diffraction analysis and computational methods, providing insights into their conformation and stability. Studies on similar compounds have elucidated their crystal structures, showcasing the role of weak intermolecular interactions in the formation of stable crystal lattices (Shishkina et al., 2022).

Chemical Reactions and Properties

Benzothiophene derivatives undergo a variety of chemical reactions, including acylation, alkylation, and nitration, which modify their chemical properties for specific applications. For instance, the synthesis and reactivity of compounds containing the benzothiophene moiety toward different organic reagents have been explored, revealing the influence of substituents on their chemical behavior (Youssef, 2009).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility, and crystallinity, are crucial for their practical applications. Polymorphism, resulting from different crystallization conditions, can significantly affect the physical stability and solubility of the compounds, which is critical for their use in pharmaceutical formulations (Shishkina et al., 2022).

Chemical Properties Analysis

The chemical properties, such as reactivity towards nucleophiles and electrophiles, acid-base character, and redox properties, define the utility of benzothiophene derivatives in various chemical and biological contexts. Studies on related compounds have shown a wide range of activities, including antimicrobial, antioxidative, and potential antiproliferative effects, underscoring the importance of detailed chemical property analysis (Minegishi et al., 2015).

properties

IUPAC Name

N-(3-methoxypropyl)-2-[[2-(2-nitrophenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O6S/c1-29-12-6-11-22-20(26)19-14-7-2-5-10-17(14)31-21(19)23-18(25)13-30-16-9-4-3-8-15(16)24(27)28/h3-4,8-9H,2,5-7,10-13H2,1H3,(H,22,26)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVRUPILTNKOZHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)COC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601110874
Record name 4,5,6,7-Tetrahydro-N-(3-methoxypropyl)-2-[[2-(2-nitrophenoxy)acetyl]amino]benzo[b]thiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601110874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxypropyl)-2-{[(2-nitrophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

CAS RN

690646-19-6
Record name 4,5,6,7-Tetrahydro-N-(3-methoxypropyl)-2-[[2-(2-nitrophenoxy)acetyl]amino]benzo[b]thiophene-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=690646-19-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5,6,7-Tetrahydro-N-(3-methoxypropyl)-2-[[2-(2-nitrophenoxy)acetyl]amino]benzo[b]thiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601110874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.